Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene)
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Overview
Description
Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) is an organic semiconductor material that has gained significant attention in recent years due to its unique electronic and optical properties. PBTTT is a conjugated polymer with a thiophene-based backbone, and is composed of alternating thiophene and thieno[3,2-b]thiophene rings. It has a high electron mobility, a wide optical band gap, and good thermal stability, making it an attractive material for a variety of applications.
Scientific Research Applications
Gas Sensing
PBTTT-C14 has been used to develop a solution-processable organic thin film transistor for possible selective sensing of toxic ammonia (NH3) gas at 25°C . The device exhibits highly responsive behavior at different levels of ammonia concentrations, even in the presence of a mixture of ethanol and butanol gases in a humid environment . The device has a detection limit of 2 ppm, a response time of 30 sec, and a recovery time of 40 sec .
Transistor Fabrication
PBTTT-C14 thin films have been used as the active layer of top-contact, bottom-gate transistors . Solvent vapor annealing (SVA) with chlorobenzene vapor was performed on different types of PBTTT-C14 films, which resulted in reduced molecular lamellae spacing and increased field-effect mobility .
Organic Solar Cells
PBTTT-C14 is used in the fabrication of organic solar cells . Its unique structure allows for diverse applications, including enhancing the power conversion efficiency (PCE) for organic solar cells .
Field-Effect Transistors
PBTTT-C14 is used in the fabrication of organic field effect transistors (OFETs) . The compound’s unique structure and properties make it suitable for use in these devices.
Organic Photovoltaics
PBTTT-C14 based conjugated polymers can potentially be used in combination with fullerenes and P3HT for the fabrication of organic photovoltaics (OPVs) .
Photodiodes
PBTTT-C14 based conjugated polymers can also be used for the fabrication of photodiodes . These devices convert light into electrical current, and PBTTT-C14’s properties make it suitable for this application .
Mechanism of Action
Target of Action
PBTTT-C14 is primarily used as a semiconducting material in the fabrication of organic thin-film transistors . Its primary targets are the organic channels in these transistors, where it plays a crucial role in conducting charge .
Mode of Action
PBTTT-C14 interacts with its targets by forming an organic channel in thin-film transistors . This polymer exhibits a highly responsive behavior at different levels of ammonia concentrations . The interaction results in notable changes in the transistor parameters, including channel mobility, threshold voltage, and the on-off ratio .
Biochemical Pathways
The electrostatic and chemical interaction between gases and the PBTTT-C14 semiconductor is key to its sensing mechanism .
Pharmacokinetics
Its semiconductor properties, such as charge carrier mobility, are crucial for its function .
Result of Action
The result of PBTTT-C14’s action is the creation of a responsive and selective sensor for toxic ammonia gas . The sensor can detect ammonia concentrations as low as 2 ppm, with a response time of 30 seconds and a recovery time of 40 seconds .
Action Environment
The performance of PBTTT-C14 is influenced by environmental factors. For instance, the sensor’s performance has been tested in humid environmental conditions .
properties
{ "Design of the Synthesis Pathway": "The synthesis of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) can be achieved through a polymerization reaction of the monomer 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene. The polymerization can be carried out using either chemical or electrochemical methods.", "Starting Materials": [ "2,5-dibromo-3-tetradecylthiophene", "2,5-dibromo-3-thiophen-2-ylthiophene", "Pd(PPh3)4", "CuI", "K2CO3", "DMF", "THF", "NMP", "LiClO4", "Acetonitrile", "Tetrabutylammonium hexafluorophosphate" ], "Reaction": [ "Synthesis of 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene monomer:", "Step 1: Synthesis of 2,5-dibromo-3-tetradecylthiophene by reacting tetradecylmagnesium bromide with 2,5-dibromo thiophene in THF.", "Step 2: Synthesis of 2,5-dibromo-3-thiophen-2-ylthiophene by reacting 2,5-dibromo thiophene with thiophene in the presence of Pd(PPh3)4 and CuI in DMF.", "Step 3: Synthesis of 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene by reacting 2,5-dibromo-3-tetradecylthiophene and 2,5-dibromo-3-thiophen-2-ylthiophene in the presence of K2CO3 and Pd(PPh3)4 in NMP.", "Polymerization of 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene monomer:", "Step 1: Dissolve the monomer in acetonitrile and add LiClO4 and tetrabutylammonium hexafluorophosphate as electrolytes.", "Step 2: Electrochemically polymerize the monomer using a potentiostat at a constant potential of 0.8 V vs. Ag/AgCl electrode.", "Step 3: Purify the resulting polymer by Soxhlet extraction with methanol and chloroform." ] } | |
CAS RN |
888491-19-8 |
Product Name |
Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) |
Molecular Formula |
(C₄₂H₆₄S₄)n |
Molecular Weight |
-697.22 |
synonyms |
PBTTT-C14; Lisicon SP 210; Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4’-ditetradecyl[2,2’-bithiophene]-5,5’-diyl)] |
Origin of Product |
United States |
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